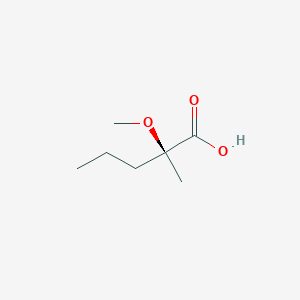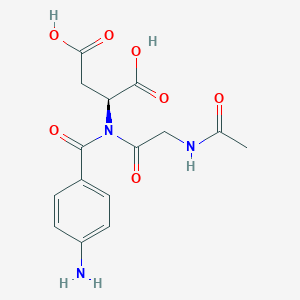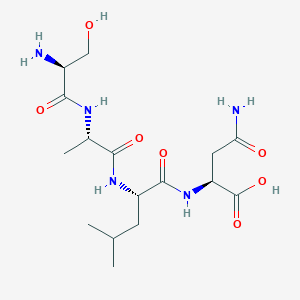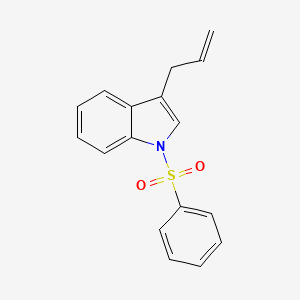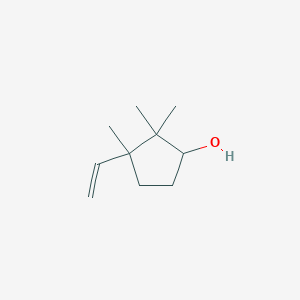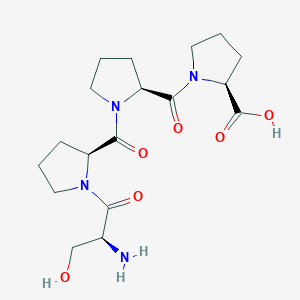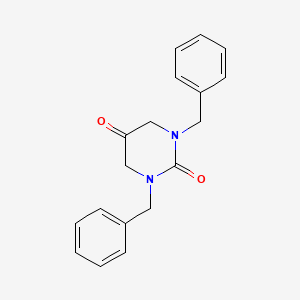
1,3-Dibenzyltetrahydropyrimidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyltetrahydropyrimidine-2,5-dione is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with benzyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzyltetrahydropyrimidine-2,5-dione can be synthesized through a multi-step process involving the condensation of benzylamine with urea, followed by cyclization and oxidation reactions. The general synthetic route involves the following steps:
Condensation: Benzylamine reacts with urea under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring.
Oxidation: The final step involves oxidation to introduce the carbonyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1,3-Dibenzyltetrahydropyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the tetrahydropyrimidine ring.
Substitution: The benzyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can have different functional groups attached to the benzyl positions or the tetrahydropyrimidine ring.
科学研究应用
1,3-Dibenzyltetrahydropyrimidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new catalysts and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dibenzyltetrahydropyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways.
相似化合物的比较
1,3-Dibenzyltetrahydropyrimidine-2,5-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydropyrimidine ring but with different substituents.
2,5-Diphenyl-1,3-oxazoline: This compound features a similar ring structure but with an oxazoline ring instead of a tetrahydropyrimidine ring.
1,3-Dibenzyl-6-azauracil: This compound has a similar benzyl substitution pattern but with a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
245679-89-4 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
1,3-dibenzyl-1,3-diazinane-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-13-19(11-15-7-3-1-4-8-15)18(22)20(14-17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
PTNJVDZPDWVGFX-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
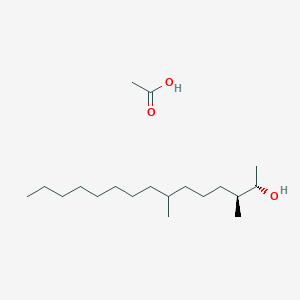
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
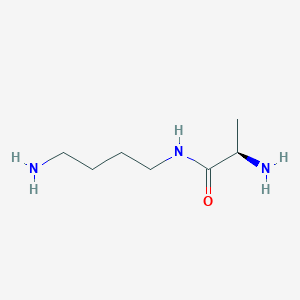
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
